4-bromo-2-(thian-4-yl)pyridine
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Overview
Description
4-Bromo-2-(thian-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the fourth position and a thian-4-yl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(thian-4-yl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a brominated pyridine derivative with a thian-4-yl boronic acid or ester in the presence of a palladium catalyst and a base.
Direct Bromination: Another approach is the direct bromination of 2-(thian-4-yl)pyridine using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(thian-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thian-4-yl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
4-Bromo-2-(thian-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(thian-4-yl)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The thian-4-yl group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Thian-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-(thiophen-4-yl)pyridine: Similar structure but with a thiophene ring instead of a thian-4-yl group, leading to different electronic properties.
Uniqueness
4-Bromo-2-(thian-4-yl)pyridine is unique due to the presence of both a bromine atom and a thian-4-yl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2680531-88-6 |
---|---|
Molecular Formula |
C10H12BrNS |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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